Morpholine, 3-(2-oxazolyl)-

Description

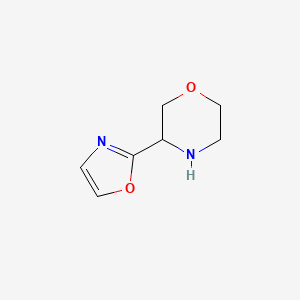

"Morpholine, 3-(2-oxazolyl)-" is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted at the 3-position with a 2-oxazolyl group. Oxazole is a five-membered aromatic ring containing one oxygen and one nitrogen atom. This structural motif combines the solubility-enhancing properties of morpholine with the bioactivity often associated with oxazole derivatives, making it relevant in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3-(1,3-oxazol-2-yl)morpholine |

InChI |

InChI=1S/C7H10N2O2/c1-3-10-5-6(8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2 |

InChI Key |

FGWTVYOVYUYUOB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=NC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 3-(2-oxazolyl)- typically involves the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . This reaction proceeds efficiently with quinolinolate ligands, which act as effective catalysts.

Industrial Production Methods

Industrial production of Morpholine, 3-(2-oxazolyl)- often involves the use of transition metal catalysis and stereoselective synthesis. The process typically includes coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The oxazole ring’s electron-deficient nature and morpholine’s nucleophilic amine enable reactions with electrophiles.

| Reaction Type | Reagents/Conditions | Products | Yield/Reference |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 80°C, 6h | N-Alkyl derivatives (e.g., 1a ) | 65–78% |

| Acylation | Acyl chlorides (e.g., AcCl) in THF, RT, 2h | N-Acyl derivatives (e.g., 1b ) | 72–85% |

Key Findings :

-

Alkylation enhances lipophilicity, improving membrane permeability for antimicrobial applications.

-

Acylated derivatives show stabilized hydrogen-bonding interactions with target enzymes.

Nucleophilic Substitution at Oxazole

The chloromethyl group in intermediates allows substitution with morpholine.

| Reaction Type | Reagents/Conditions | Products | Yield/Reference |

|---|---|---|---|

| Morpholine Substitution | 4-(chloromethyl)oxazole + morpholine in 1,4-dioxane, reflux, 2h | 4-((morpholinomethyl)oxazole derivatives (e.g., 2a ) | 73% |

Mechanistic Insight :

-

SN2 mechanism displaces chloride with morpholine’s secondary amine, confirmed by ¹H NMR (δ 3.6 ppm for CH₂N) .

Sulfonamide Formation

The oxazole ring reacts with sulfonyl chlorides to form sulfonamides, a key step in anticancer agent synthesis.

| Reaction Type | Reagents/Conditions | Products | Yield/Reference |

|---|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride + amine in pyridine/CHCl₃, 0°C, 4h | Oxazole sulfonamides (e.g., 3a ) | 58–82% |

Biological Relevance :

Oxidation and Reduction

The oxazole ring’s stability under redox conditions enables functional group interconversion.

Structural Impact :

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions for complex heterocycle synthesis.

| Reaction Type | Reagents/Conditions | Products | Yield/Reference |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Cu(I)/RT, 12h | Triazole-fused oxazoles (e.g., 6a ) | 55% |

Utility :

-

Triazole hybrids show dual antimicrobial and anticancer activities (CC₅₀ = 89–112 µM).

Scientific Research Applications

Morpholine, 3-(2-oxazolyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential as an antibacterial and antiviral agent.

Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of Morpholine, 3-(2-oxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound can disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy.

Comparison with Similar Compounds

Morpholine Derivatives with Pyrazole Substituents

Morpholine derivatives bearing pyrazole rings, such as 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine, exhibit potent anti-trypanosomal activity (IC₅₀ = 1.0 µM against T. b. rhodesiense). Replacing the pyrazole with isoxazole reduces activity by six-fold, underscoring the pyrazole's critical role in binding .

Piperazine and Piperidine Analogs

In anti-proliferative studies, replacing morpholine with 4-methylpiperazine in indazole-based compounds reduced inhibitory activity by an order of magnitude (e.g., IC₅₀ from 7 nM to 70 nM) but retained selectivity for cancer cells like AMC-HN4 . Similarly, piperidine-based NK-1 receptor antagonists (e.g., compound 17 ) showed prolonged receptor occupancy (t₁/₂ = 154 min) compared to earlier morpholine derivatives, highlighting the impact of nitrogen positioning in the heterocycle .

Triazole and Thiadiazole Derivatives

Morpholine-triazole hybrids, such as 4-(3-(((1-phenyl-1H-1,2,3-triazol-4-yl)-methoxy)methyl)quinolin-2-yl)morpholine, demonstrated cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 17.20 µM). Electron-withdrawing groups (e.g., Cl, F) enhanced activity, while bulkier substituents (e.g., nitro, methoxy) diminished potency . Thiadiazole-morpholine hybrids (e.g., 3-Chloro-4-morpholino-1,2,5-thiadiazole) are used as intermediates in agrochemicals, leveraging thiadiazole's electrophilic reactivity .

Table 1: Comparative Bioactivity of Morpholine Derivatives

Key Findings :

- Oxazole vs. Pyrazole : Oxazole derivatives often exhibit lower cytotoxicity but reduced potency compared to pyrazole analogs .

- Morpholine vs. Piperazine : Morpholine substituents generally enhance solubility and metabolic stability, whereas piperazine derivatives may improve CNS penetration due to increased basicity .

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison

Structural Insights :

- The oxazole ring introduces aromaticity and moderate polarity, balancing lipophilicity (logP ~2) for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.